molecular formula C19H23NO2 B1219513 Trepipam CAS No. 56030-50-3

Trepipam

Cat. No.: B1219513
CAS No.: 56030-50-3
M. Wt: 297.4 g/mol
InChI Key: ICPHJSKVAZMKIV-QGZVFWFLSA-N
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Chemical Reactions Analysis

Types of Reactions: Trepipam undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzazepine derivatives, while reduction can produce reduced benzazepine compounds.

Scientific Research Applications

Mechanism of Action

Trepipam exerts its effects by acting as an agonist of the dopamine D1 receptor . This interaction stimulates the receptor, leading to various downstream effects, including modulation of neurotransmitter release and regulation of blood pressure. The molecular targets and pathways involved in this compound’s action are primarily related to the dopaminergic system .

Biological Activity

Trepipam, also known by its developmental code SCH-12679, is a dopamine receptor agonist belonging to the benzazepine class. While it was never marketed, its biological activity and potential therapeutic applications have been subjects of scientific interest. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological profile, and relevant case studies.

This compound has the following chemical characteristics:

  • Chemical Formula : C₁₉H₂₃NO₂
  • Molar Mass : 297.398 g·mol⁻¹
  • Melting Point : 105–106 °C
  • Density : 1.072 g/cm³ (predicted)

This compound primarily acts as an agonist for the dopamine D1 receptor. This receptor is crucial in various neurological functions, including motor control and reward pathways. The activation of D1 receptors is associated with enhancing dopaminergic signaling, which may have implications for treating disorders like schizophrenia and Parkinson's disease.

Binding Affinity

The binding affinity of this compound to dopamine receptors has been characterized in several studies. It shows a selective affinity for D1 receptors compared to other dopamine receptor subtypes. The following table summarizes the binding affinities of this compound:

Receptor TypeBinding Affinity (K_i)
D1 ReceptorLow nanomolar range
D2 ReceptorHigh nanomolar range
D3 ReceptorModerate nanomolar range

This selective binding profile suggests that this compound may be useful in conditions where D1 receptor activation is beneficial while minimizing the side effects associated with D2 receptor antagonism.

In Vivo Studies

This compound has been evaluated in various animal models to assess its effects on behavior and neurochemistry. Notable findings include:

  • Antipsychotic Effects : In studies involving rodent models of psychosis, this compound demonstrated a reduction in amphetamine-induced hyperactivity, indicating potential antipsychotic properties .
  • Cognitive Enhancement : Research has shown that this compound may improve cognitive functions such as memory retention in passive avoidance tests .

Comparative Analysis with Other Dopamine Agonists

To understand this compound's position within the spectrum of dopaminergic agents, it is essential to compare it with other known compounds. The following table summarizes key characteristics:

CompoundReceptor TargetClinical UseStatus
This compoundD1Potential antipsychoticResearch Only
FenoldopamD1 (partial agonist)AntihypertensiveMarketed
ClozapineD2/D4SchizophreniaMarketed

Properties

CAS No.

56030-50-3

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

(5R)-7,8-dimethoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine

InChI

InChI=1S/C19H23NO2/c1-20-10-9-15-11-18(21-2)19(22-3)12-16(15)17(13-20)14-7-5-4-6-8-14/h4-8,11-12,17H,9-10,13H2,1-3H3/t17-/m1/s1

InChI Key

ICPHJSKVAZMKIV-QGZVFWFLSA-N

SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)OC)OC

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)OC)OC

Key on ui other cas no.

56030-50-3

Synonyms

2,3,4,5-tetrahydro-7,8-dimethoxy-3-methyl-1-phenyl-1H-3-benzazepine
d-7,8-dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
N-methyl-1-phenyl-7,8-dimethoxy-2,3,4,5-tetrahydro-3-benzazepine
SCH-12679
trimopam
trimopam, (R)-isomer
trimopam, maleate, (1:1), (R)-isome

Origin of Product

United States

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